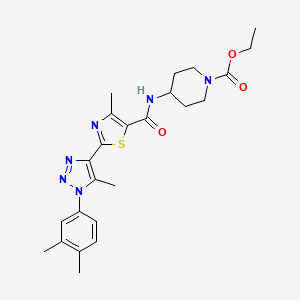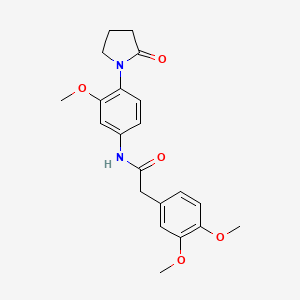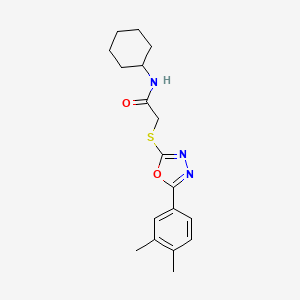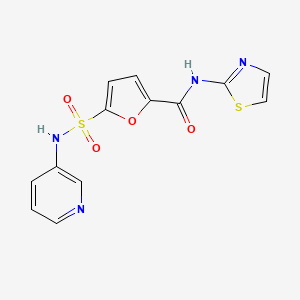![molecular formula C20H27N3O7S2 B2528210 Ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 330677-01-5](/img/structure/B2528210.png)
Ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, Ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate, is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. Thiazole derivatives are known for their diverse biological activities and are often explored for their potential as therapeutic agents. The compound is likely to possess interesting chemical and biological properties due to the presence of various functional groups such as the sulfamoyl and carboxylate moieties.
Synthesis Analysis
The synthesis of thiazole derivatives typically involves cyclization reactions and the formation of the thiazole ring. For instance, the synthesis of related compounds such as ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives involves nucleophilic substitution reactions . Similarly, the synthesis of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate derivatives includes transformations with aromatic amines and hydrazines . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the specific substituents.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a related compound, has been determined and shows that molecules can associate via hydrogen-bonded dimers . This suggests that the compound of interest may also exhibit hydrogen bonding, which could influence its physical properties and reactivity.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including nucleophilic substitutions and cyclization reactions. For example, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with 2-chloroacetoacetate . The compound of interest may similarly participate in reactions that exploit the reactivity of its amino, carboxylate, and sulfamoyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure and substituents. For instance, the presence of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, and solubility. The compound's spectroscopic properties, such as IR and NMR spectra, can be used to confirm its structure . Additionally, the molecular electrostatic potential can be studied to determine the reactive sites of the molecule .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of related thiazole derivatives often involves interactions with various chemical entities to form compounds with potential biological activities. For instance, the creation of thiazolopyridine and triazolopyrimidine derivatives from ethyl 2-(benzo[d]thazol-2-yl)acetate indicates a methodological approach to generating complex molecules that could serve as a basis for further chemical modifications and analyses of Ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate (Mohamed, 2014). These methods exemplify how structural modifications can yield diverse and potentially bioactive compounds.
Antimicrobial Applications
Compounds structurally related to this compound have been explored for their antimicrobial properties. For instance, modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have shown antimicrobial activities against various strains of bacteria and fungi, suggesting that similar derivatives could exhibit useful antimicrobial properties (Desai et al., 2019).
Anticancer Potential
Several studies on thiazole derivatives have revealed their potential as anticancer agents. The design and synthesis of compounds based on modifications of similar thiazole structures have led to the identification of molecules with promising anticancer activities. Such research indicates the potential of this compound and related compounds in the development of new anticancer treatments (Gomha et al., 2016).
Enzyme Inhibition
The synthesis and evaluation of thiazole derivatives for enzyme inhibition demonstrate the potential therapeutic applications of these compounds. By inhibiting specific enzymes, such derivatives can serve as a foundation for the development of novel drugs targeting various diseases, including neurodegenerative disorders and cancer. This further underscores the importance of research into compounds like this compound in the discovery of new therapeutic agents (Abbas et al., 2017).
Propiedades
IUPAC Name |
ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O7S2/c1-5-30-19(25)17-14(2)21-20(31-17)22-18(24)15-6-8-16(9-7-15)32(26,27)23(10-12-28-3)11-13-29-4/h6-9H,5,10-13H2,1-4H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDJWWMSSOEPCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCOC)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(benzylthio)-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2528128.png)

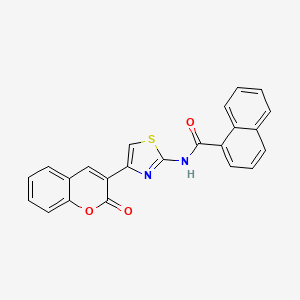
![[3-Amino-5-(2-fluoroanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2528134.png)
![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido](/img/structure/B2528135.png)
![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2528136.png)
![6-[(4-methoxyphenyl)sulfonylamino]hexanoic Acid](/img/structure/B2528139.png)


![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2528142.png)
